[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride
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Overview
Description
[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C13H19ClF2N2. It is characterized by the presence of a difluorocyclohexyl group attached to a pyridinylmethyl moiety, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Difluorocyclohexyl Intermediate: This step involves the introduction of fluorine atoms into a cyclohexane ring. The difluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Attachment of the Pyridinylmethyl Group: The difluorocyclohexyl intermediate is then reacted with a pyridinylmethyl halide (e.g., pyridin-3-ylmethyl chloride) in the presence of a base such as potassium carbonate to form the desired intermediate.
Introduction of the Methanamine Group: The final step involves the reaction of the intermediate with methanamine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the pyridinyl ring or the difluorocyclohexyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl position, where halides or other nucleophiles can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of fluorinated compounds and their reactivity.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity, while the pyridinylmethyl moiety can modulate its activity. The methanamine group may facilitate interactions with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- [4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride
- [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride
Comparison:
- Structural Differences: The position of the pyridinyl group (2-, 3-, or 4-position) can significantly influence the compound’s chemical properties and reactivity.
- Chemical Properties: The difluorocyclohexyl group imparts unique properties such as increased lipophilicity and stability.
- Biological Activity: Variations in the pyridinyl position can affect the compound’s interaction with biological targets, leading to differences in biological activity and potential therapeutic applications.
Properties
IUPAC Name |
[4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2.2ClH/c14-13(15)5-3-12(10-16,4-6-13)8-11-2-1-7-17-9-11;;/h1-2,7,9H,3-6,8,10,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWBZYBNLBLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CN=CC=C2)CN)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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